N-(2-ethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide
Description
N-(2-ethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a 2-ethoxyphenyl group at the N-position and a furan-2-amido substituent at the 3-position of the benzofuran core. Its structural uniqueness lies in the combination of a polar ethoxy group and a heteroaromatic furan moiety, which may influence solubility, bioavailability, and target binding compared to analogs .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-2-27-17-11-6-4-9-15(17)23-22(26)20-19(14-8-3-5-10-16(14)29-20)24-21(25)18-12-7-13-28-18/h3-13H,2H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRDXCRMHJENOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing precursor.
Attachment of the Ethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with a nucleophile on the benzofuran core.
Amidation Reaction: The final step involves the formation of the amide bond between the furan ring and the benzofuran core, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "N-(2-ethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide":
1. Structural and Chemical Information:
- This compound This compound is also referred to by the CAS number 888451-71-6 .
- 3-(1-Benzofuran-2-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide: This compound has the molecular formula C24H15FN2O4 and a molecular weight of 414.4 g/mol . Synonyms include 3-(1-BENZOFURAN-2-AMIDO)-N-(2-FLUOROPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE, CHEMBL1518097, HMS1833N03, CCG-72127, and MFCD05713726 .
- Benzofuran: Benzofuran is an aromatic heterocyclic organic compound with the chemical formula C8H6O .
2. Related Research and Applications:
- Inhibition of Capsule Biogenesis: Ethoxyphenyl thienyl compounds have been researched for their potential in treating bacterial infections by inhibiting capsule biogenesis in bacteria .
- A method of inhibiting capsule biogenesis in a bacterium comprises administering to the bacterium an effective amount of a composition comprising Compound 1, 2, 3, or 4 or salt thereof .
- A method of treating a subject suffering from a bacterial infection comprises administering a therapeutically effective amount of a composition comprising Compound 1, 2, 3, or 4 and/or salts thereof .
- The bacterial infection may be a urinary tract infection (UTI), a bladder infection, a kidney infection, or a disseminated staphylococcus infection .
- The bacterium may be a gram-negative bacteria such as a Campylobacter jejuni, Enterobacter cloacae, Haemophilus influenzae, Klebsiella pneumoniae, Legionella pneumophila , Methicillin-resistant Staphylococcus aureus (MRSA), Neisseria meningitides, Proteus mirabilis, Pseudomonas aeruginosa, Salmonella typhimurium, Serratia marcescens, Staphylococcus aureus , or a combination thereof .
- ML317 Probe: The probe ML317 was found to have an IC 50 of 1.89 ⁇ M in a bacterial viability assay in the presence of K1 phage, a TC 50 (toxicity) of 51.6 ⁇ M, a selectivity of 27, a T7 phage bacterial viability assay IC 50 of ⁇ 0.39 ⁇ M, and to reduce the bacterial capsule-dependent orcinol stain to 21% of the control sample .
- Other Spiro-isobenzofuran derivatives: Spiro[benzo[ g]indole-2,1′-isobenzofuran] derivatives ( 2 ) were obtained in good to excellent yields and can be further purified by recrystallization from acetic acid, if necessary .
- Drug Discovery and Development: The compound may be of interest in drug discovery, as suggested by its presence in chemical databases and catalogs .
- Synthesis of New Derivatives: Derivatives of β-keto-enol grafted on pyridine and furan moieties have been synthesized .
3. Additional Information:
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Note: Molecular formula and weight for the target compound are estimated based on structural similarity to analogs.
Structural and Physicochemical Differences
- Heteroaromatic vs. However, the furan moiety may reduce lipophilicity (clogP ~2.8 estimated) relative to the alkyl-substituted analogs (clogP ~3.5–4.2).
- Electronic Effects : The 2-ethoxyphenyl group provides moderate electron-donating properties, contrasting with the electron-withdrawing fluorine in the fluorophenyl analog , which may alter metabolic stability and binding affinity.
Pharmacological Activity (Theoretical Insights)
While direct pharmacological data for the target compound is absent, comparisons can be drawn from related benzofuran carboxamides:
- Kinase Inhibition : Analogs with bulky substituents (e.g., diphenylpropanamido ) often exhibit improved selectivity for kinase ATP-binding pockets due to steric effects, whereas furan-containing derivatives may target enzymes with polar active sites.
- Antimicrobial Potential: Furan rings are associated with antibacterial activity in compounds like nitrofurantoin, suggesting the target compound could share this trait, unlike alkyl-substituted analogs .
Biological Activity
N-(2-ethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a benzofuran moiety, an ethoxyphenyl group, and a furan amide linkage. The chemical formula is , and its IUPAC name is this compound.
Research indicates that compounds similar to this compound may modulate the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. These compounds can either promote or inhibit Aβ fibrillogenesis depending on their structural characteristics. For instance, studies have shown that certain benzofuran derivatives can enhance Aβ42 aggregation, thus potentially rescuing neuronal cells from Aβ-mediated cytotoxicity .
1. Neuroprotective Effects
Studies have demonstrated that derivatives of benzofuran can protect neuronal cells from oxidative stress and apoptosis. In vitro assays reveal that these compounds can significantly increase cell viability in models of neurotoxicity induced by Aβ42 .
2. Anticancer Properties
The compound's structural analogs have shown promise as anticancer agents. For example, some benzofuran derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines. The mechanism involves disrupting microtubule organization, which is critical for cell division .
3. Anti-inflammatory Activity
This compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways. Some studies suggest that benzofuran derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of benzofuran derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
